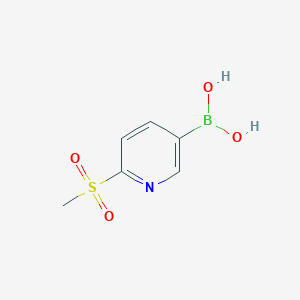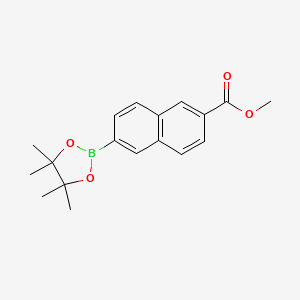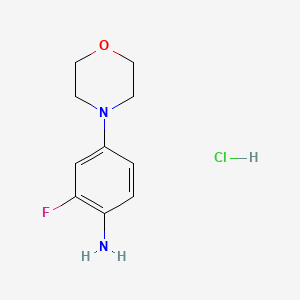
2-Fluoro-4-morpholinoaniline hydrochloride
Vue d'ensemble
Description
2-Fluoro-4-morpholinoaniline hydrochloride is a chemical compound with the CAS Number: 1187582-49-5 . It has a molecular weight of 232.69 and its IUPAC name is 2-fluoro-4-(4-morpholinyl)aniline hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-morpholinoaniline hydrochloride is 1S/C10H13FN2O.ClH/c11-9-7-8 (1-2-10 (9)12)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Characterization
2-Fluoro-4-morpholinoaniline hydrochloride and its derivatives are used as intermediates in the synthesis of various compounds with potential biological applications. For example, the compound serves as a precursor in the synthesis of sulfonamides and carbamates, which exhibit potent antimicrobial activity. Specifically, sulfonamide derivatives have been identified as potent antifungal agents. This synthesis involves the substitution of morpholine on difluoro-nitrobenzene, followed by the reduction of the nitro group. The resulting compounds have been tested for their antimicrobial potency against bacteria and fungi, with some showing promising activity in the minimum inhibitory concentration (MIC) range of 6.25–25.0 µg/mL (Janakiramudu et al., 2017).
Similarly, derivatives of 2-Fluoro-4-morpholinoaniline hydrochloride, such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been synthesized and characterized by NMR, IR, and Mass spectral studies, showing remarkable anti-TB and antimicrobial activities (Mamatha S.V et al., 2019).
Biological Activities
In addition to synthesis, compounds derived from 2-Fluoro-4-morpholinoaniline hydrochloride have been investigated for their biological activities. For instance, derivatives synthesized from this compound have exhibited promising anti-microbial activity, with some being potent enough to be considered for further investigation (M. A. Patharia et al., 2020). The synthesized compounds have shown advantageous properties such as good yields, rapid synthesis, and mild reaction conditions.
Molecular Docking Studies
Molecular docking studies have also been conducted to predict the affinity and orientation of synthesized compounds at the active enzyme site. This is particularly important in the drug design process, where understanding the interaction between the drug molecule and the target protein is crucial. Compounds derived from 2-Fluoro-4-morpholinoaniline hydrochloride have shown good binding affinities in these studies, aligning with their observed in vitro antimicrobial screening results (Janakiramudu et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the dna gyrase enzyme , which plays a crucial role in DNA replication and transcription.
Mode of Action
Based on the activity of structurally similar compounds, it may interact with its target enzyme, potentially altering its function and leading to changes at the molecular level .
Biochemical Pathways
If it does indeed target dna gyrase, it could impact the dna replication and transcription pathways .
Result of Action
If it acts as a dna gyrase inhibitor, it could potentially interfere with bacterial dna replication, leading to bacteriostatic or bactericidal effects .
Propriétés
IUPAC Name |
2-fluoro-4-morpholin-4-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXANJJLTOFWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2006276-93-1 | |
| Record name | Benzenamine, 2-fluoro-4-(4-morpholinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2006276-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




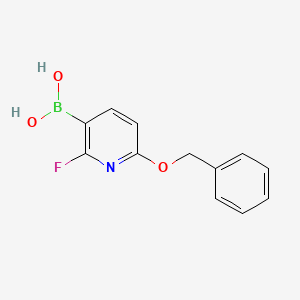

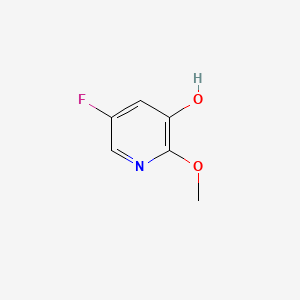
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine](/img/structure/B1440622.png)
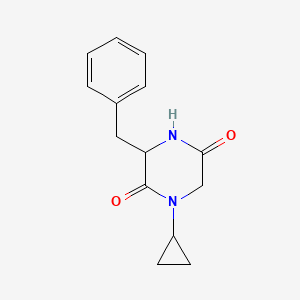
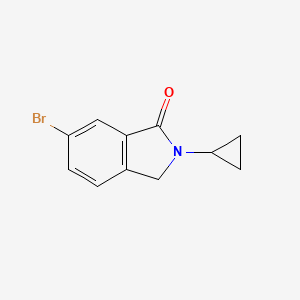
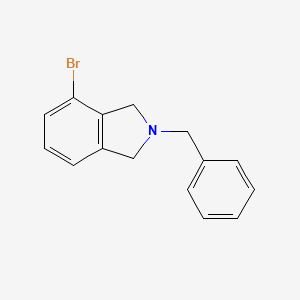
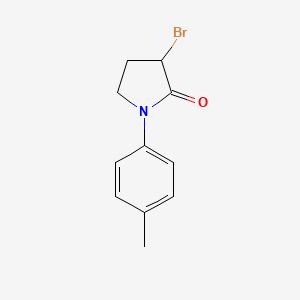
![2-[(3-Ethyl-1-adamantyl)oxy]ethanol](/img/structure/B1440632.png)

